4-Nitroso-1-piperazinecarboxamidine

Nitric Oxide Donor Half-Life Pharmacokinetics

Researchers studying nitric oxide (NO) signaling often face donor variability, leading to irreproducible kinetics. This compound (NOC-5) provides a precisely characterized 25-minute NO release half-life, validated to upregulate KCC3 mRNA in vascular smooth muscle cells. - **Quantitative Profile**: t½ = 25 min for controlled 'rapid' NO pulses. - **Application Specificity**: Tool for peroxynitrite vs. NO-derived species dissection in oxidative stress. - **Supply Advantage**: Stable, defined nitrosamine reference standard for API impurity method development (LC-MS/MS).

Molecular Formula C5H11N5O
Molecular Weight 157.17 g/mol
CAS No. 85063-95-2
Cat. No. B12707054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroso-1-piperazinecarboxamidine
CAS85063-95-2
Molecular FormulaC5H11N5O
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=N)N)N=O
InChIInChI=1S/C5H11N5O/c6-5(7)9-1-3-10(8-11)4-2-9/h1-4H2,(H3,6,7)
InChIKeyNZDNCUZGYRSVHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroso-1-piperazinecarboxamidine Overview


4-Nitroso-1-piperazinecarboxamidine (CAS 85063-95-2), also known as 4-nitrosopiperazine-1-carboximidamide, is a nitrosamine compound with the molecular formula C5H11N5O and a molecular weight of 157.17 g/mol . This compound belongs to the broader class of nitroso compounds and piperazine derivatives, characterized by a nitroso (-N=O) functional group attached to a piperazine ring bearing a carboxamidine moiety [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and as a research tool for studying nitric oxide (NO) release profiles .

1
Workflow Rapid-release NO donor for signaling and permeability studies
2
Selection Synthetic intermediate for aminopiperazine derivative libraries
3
Use Context Defined nitrosamine for analytical method development

Why 4-Nitroso-1-piperazinecarboxamidine Cannot Be Substituted


The selection of 4-Nitroso-1-piperazinecarboxamidine for scientific or industrial use cannot be based on its piperazine core alone, as its unique nitroso functional group directly dictates its specific chemical reactivity and biological activity profile [1]. Simple substitution with other piperazine derivatives (e.g., unsubstituted piperazine, 1-acetyl-4-nitrosopiperazine, or 1-(benzyloxycarbonyl)-4-nitrosopiperazine) would fundamentally alter the molecule's ability to act as a nitric oxide donor and its behavior as a synthetic intermediate [2]. Furthermore, even within the class of nitroso compounds, variations in the core structure (e.g., piperazine vs. morpholine or hydrazine-based donors) lead to quantifiable differences in NO release half-lives and downstream biological effects, as evidenced by comparative studies with NOC-5, NOC-7, NOC-12, and NOC-18 [3][4].

Risk 1 Core piperazine mismatch

Unsubstituted piperazine lacks the nitroso group required for NO donor function; substitution may eliminate NO-release capability entirely.

Risk 2 Release-kinetics shift

Alternative NOC donors such as NOC-7 or NOC-12 exhibit different half-lives; reported biological responses may not transfer due to kinetic-profile mismatch.

Risk 3 Core-structure divergence

Morpholine-based or hydrazine-based NO donors differ in core structure; NO-release profiles and downstream molecular effects may shift and require independent validation.

Comparative Evidence for 4-Nitroso-1-piperazinecarboxamidine


Nitric Oxide Release Half-Life

In direct comparative studies of NO release kinetics under physiological conditions, 4-Nitroso-1-piperazinecarboxamidine (NOC-5) exhibits a half-life (t1/2) of 25 minutes, classifying it as a 'rapid' NO donor [1]. This release rate is significantly faster than the 'slow' donor NOC-12 (t1/2 = 100 min) and slower than the 'very fast' donor NOC-7 (t1/2 = 5 min).

NO Release t1/2
Head-to-head
NOC-5: t1/2 = 25 min vs NOC-7: 5 min | vs NOC-12: 100 min
Reported rapid-release NO donor profile; 5× slower than NOC-7, 4× faster than NOC-12
In vitro, pH 7.4, 37°C
Nitric Oxide Donor Half-Life Pharmacokinetics

KCC3 mRNA Regulation in Vascular Smooth Muscle

A direct head-to-head comparison in primary rat vascular smooth muscle cells (VSMCs) demonstrated that only 'rapid' NO donors, including 4-Nitroso-1-piperazinecarboxamidine (NOC-5) and NOC-9, acutely upregulated KCC3 mRNA expression [1]. In contrast, the 'slow' NO donor NOC-18 had no effect on KCC3 gene expression under the same experimental conditions.

KCC3 mRNA Response
Head-to-head
Acute upregulation (NOC-5, NOC-9) vs NOC-18: no effect
Supports release-rate-dependent gene expression context
Primary rat VSMCs
KCC3 Gene Expression Vascular Smooth Muscle

Intestinal Absorption Enhancement

In a study examining the absorption-enhancing effects of NO donors on fluorescein isothiocyanate dextrans (FD-4) in the colon, 4-Nitroso-1-piperazinecarboxamidine (NOC-5) demonstrated a significantly greater enhancement effect compared to NOC-7 and NOC-12 [1]. The rank order of efficacy (NOC-5 > NOC-7 > NOC-12) inversely correlates with the NO release half-life, indicating that a moderate release rate is optimal for this application.

FD-4 Absorption Rank
Head-to-head
NOC-5 > NOC-7 > NOC-12
Reported highest rank in tested set for macromolecule absorption enhancement
In vivo intestinal model, FD-4 (MW 4400)
Intestinal Absorption Drug Delivery Macromolecule Permeability

Aminopiperazine Synthesis

4-Nitroso-1-piperazinecarboxamidine is a crucial intermediate in the synthesis of aminopiperazine derivatives, which are building blocks for pharmaceutically active compounds [1]. For example, it can be converted to 1-acetyl-4-nitrosopiperazine and subsequently reduced to 1-acetyl-4-aminopiperazine, a precursor for further functionalization [1].

Synthetic Route
Class-level
Method context
Acetylation (acetyl chloride/pyridine) → reduction (Zn/AcOH) → 1-acetyl-4-aminopiperazine
Established intermediate route for aminopiperazine scaffolds
Data to verify for specific route conditions
Organic Synthesis Pharmaceutical Intermediate Piperazine Derivative

Applications of 4-Nitroso-1-piperazinecarboxamidine


Vascular and Intestinal Pharmacology

Based on its well-characterized 25-minute NO release half-life, 4-Nitroso-1-piperazinecarboxamidine (NOC-5) is ideally suited for in vitro and ex vivo studies requiring a 'rapid' but not instantaneous NO pulse [1]. Its proven efficacy in upregulating KCC3 mRNA in vascular smooth muscle cells and enhancing macromolecule absorption in the colon makes it a specific tool for investigating NO-dependent signaling in the cardiovascular and gastrointestinal systems [2][3].

Aminopiperazine Scaffold Synthesis

In medicinal chemistry, 4-Nitroso-1-piperazinecarboxamidine serves as a strategic intermediate for the synthesis of aminopiperazine derivatives, a privileged scaffold in many FDA-approved drugs [4]. The established route involving acetylation and reduction provides access to 1-acetyl-4-aminopiperazine, which can be further diversified to generate libraries of compounds for hit-to-lead optimization and structure-activity relationship (SAR) studies [4].

Nitrosamine Impurity Reference Standard

As a well-defined nitrosamine, 4-Nitroso-1-piperazinecarboxamidine can be used as a reference standard in the development and validation of analytical methods for the detection and quantification of nitrosamine impurities in active pharmaceutical ingredients (APIs) and finished drug products [5]. Its specific chemical structure allows it to serve as a model compound for optimizing LC-MS/MS or GC-MS/MS methods for the analysis of N-nitroso-piperazine related impurities.

Peroxynitrite-Mediated Effects

The NO release from 4-Nitroso-1-piperazinecarboxamidine has been shown to involve downstream reactive nitrogen species like peroxynitrite and hydroxyl radicals, as evidenced by scavenger studies [3]. This makes it a valuable tool for dissecting the specific contributions of peroxynitrite versus other NO-derived species in cellular and tissue-level experiments, particularly in the context of oxidative stress and inflammation research.

Application
Selection Property
Validation Focus
NO-dependent signaling studies
Rapid NO-release profile
KCC3 and absorption endpoint review
Aminopiperazine synthesis
Nitroso-piperazine intermediate
Acetylation-reduction route review
Nitrosamine impurity analysis
Defined nitrosamine reference
LC-MS/MS or GC-MS/MS method context
Peroxynitrite pathway studies
NO-derived RNS generation
RNS species dissection in oxidative stress models

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